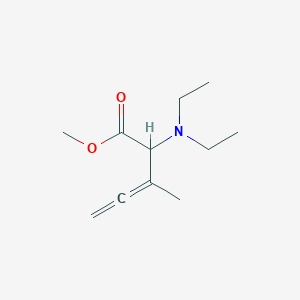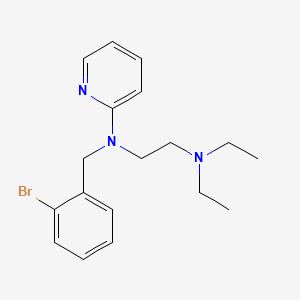
Pyridine, 2-((o-bromobenzyl)(2-(diethylamino)ethyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-((o-bromobenzyl)(2-(diethylamino)ethyl)amino)- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds Pyridine itself is a six-membered ring containing one nitrogen atom, which imparts unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-((o-bromobenzyl)(2-(diethylamino)ethyl)amino)- typically involves multiple steps:
Formation of the Pyridine Ring: Pyridine rings can be synthesized using methods such as the Hantzsch dihydropyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the o-Bromobenzyl Group: This step often involves the bromination of benzyl compounds using reagents like N-bromosuccinimide (NBS) under radical conditions.
Attachment of the Diethylaminoethyl Group: This can be achieved through nucleophilic substitution reactions where diethylamine reacts with an appropriate electrophilic intermediate.
Industrial Production Methods
Industrial production of such complex compounds often involves optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Diethylamine, other amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzoic acid derivatives, while nucleophilic substitution can introduce various functional groups .
科学的研究の応用
Pyridine, 2-((o-bromobenzyl)(2-(diethylamino)ethyl)amino)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of Pyridine, 2-((o-bromobenzyl)(2-(diethylamino)ethyl)amino)- involves its interaction with specific molecular targets. The nitrogen atom in the pyridine ring can coordinate with metal ions, making it a useful ligand in coordination chemistry. Additionally, the compound can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
Pyridine: A simpler analog with a six-membered ring containing one nitrogen atom
特性
CAS番号 |
74037-38-0 |
|---|---|
分子式 |
C18H24BrN3 |
分子量 |
362.3 g/mol |
IUPAC名 |
N'-[(2-bromophenyl)methyl]-N,N-diethyl-N'-pyridin-2-ylethane-1,2-diamine |
InChI |
InChI=1S/C18H24BrN3/c1-3-21(4-2)13-14-22(18-11-7-8-12-20-18)15-16-9-5-6-10-17(16)19/h5-12H,3-4,13-15H2,1-2H3 |
InChIキー |
YJGZDXJYHOXVGJ-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCN(CC1=CC=CC=C1Br)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


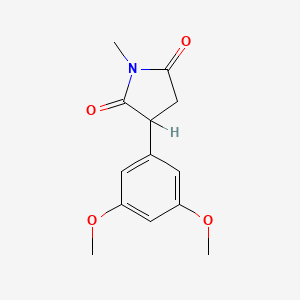
![1-Methylbicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14465988.png)
![Acetic acid, 2,2'-[[4,4'-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1'-biphenyl]-3,3'-diyl]bis(oxy)]bis-, disodium salt](/img/structure/B14465993.png)
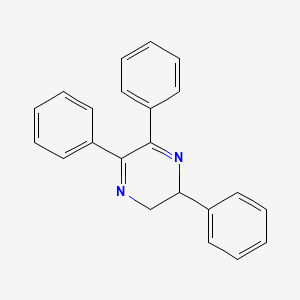

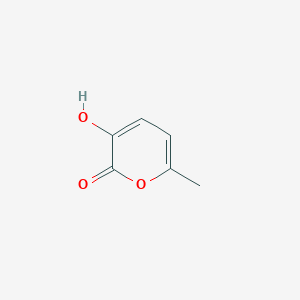
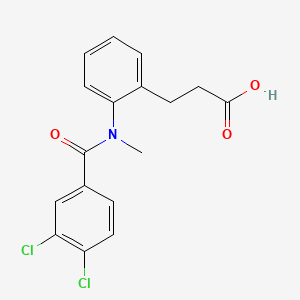
![1-[2-(Hydroxymethoxy)phenyl]ethane-1,2-diol](/img/structure/B14466038.png)
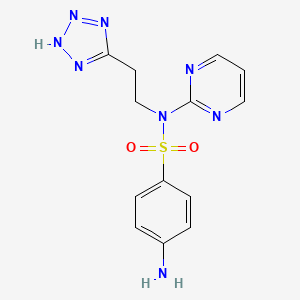
![Benzene, [(2-cyclopenten-1-yloxy)methyl]-](/img/structure/B14466046.png)
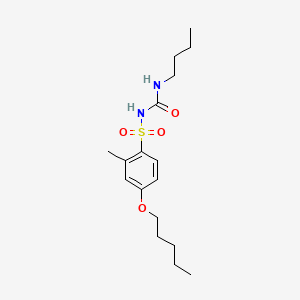
![1-Methyl-2-[(methylsulfanyl)methoxy]benzene](/img/structure/B14466053.png)

